molecular formula C14H19N3O5S2 B2409006 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1019095-19-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2409006
CAS No.: 1019095-19-2
M. Wt: 373.44
InChI Key: JPULFCYHEXRHMR-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-functionalized pyrazole derivative characterized by a 1,1-dioxidotetrahydrothiophene (sulfolane) substituent at the 1-position and a furan-2-ylmethyl group at the sulfonamide nitrogen. The pyrazole core is substituted with methyl groups at the 3- and 5-positions, enhancing steric bulk and influencing electronic properties. Its molecular formula is C₁₅H₂₀N₃O₄S₂, with a molecular weight of 394.47 g/mol .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S2/c1-10-14(24(20,21)15-8-13-4-3-6-22-13)11(2)17(16-10)12-5-7-23(18,19)9-12/h3-4,6,12,15H,5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPULFCYHEXRHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is an intriguing member of the pyrazole-sulfonamide class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A pyrazole ring which is known for its pharmacological significance.
  • A sulfonamide group , commonly associated with antibacterial and diuretic properties.
  • A furan moiety , which contributes to its reactivity and potential interactions with biological targets.
PropertyValue
Molecular FormulaC15H18N4O4S
Molecular Weight358.39 g/mol
Boiling Point622.8 ± 55.0 °C (Predicted)
Density1.27 ± 0.1 g/cm³ (Predicted)
pKa-1.37 ± 0.20 (Predicted)

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro assays, demonstrating its potential as an antiproliferative agent. The following sections detail specific studies highlighting its efficacy and mechanisms of action.

Antiproliferative Activity

Recent studies have shown that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound was tested against U937 cells using the CellTiter-Glo Luminescent Cell Viability Assay. The results indicated that it possesses an IC50 value that suggests moderate cytotoxicity without significant effects on normal cell viability .

Case Study:
In a study conducted on a series of pyrazole-4-sulfonamide derivatives, compound MR-S1-13 demonstrated the highest yield and notable activity against cancer cells, suggesting that structural modifications can enhance biological efficacy .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of specific enzymes or receptors linked to cell proliferation.
  • Modulation of signaling pathways that regulate cell cycle progression and apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.

Comparison Table

Compound NameStructural FeaturesNotable Activities
Pyrazole-4-sulfonamide Derivatives Contains sulfonamide and pyrazole ringsAnticancer, anti-inflammatory
Furan Derivatives Furan ring with varying substituentsAntimicrobial, antioxidant
Thiophene Derivatives Thiophene rings with diverse functional groupsAntiviral, antifungal

Synthesis Methods

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the tetrahydrothiophene ring.
  • Introduction of the furan moiety.
  • Construction of the pyrazole core through condensation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazole-sulfonamide derivatives:

Compound Molecular Weight (g/mol) Key Substituents Reported Biological Activity Solubility Synthesis Method
Target compound 394.47 1,1-dioxidotetrahydrothiophen-3-yl, furan-2-ylmethyl, 3,5-dimethyl Not reported Moderate (polar groups) Multi-step nucleophilic substitution
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 296.31 4-Fluorophenyl, phenyl, carbaldehyde Structural confirmation only Low (aromatic groups) Cyclocondensation of chalcones
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-pyrazole-3-carboxamide 630.10 3,5-di-tert-butylphenol, aminosulfonylphenyl, p-fluorophenyl Anticancer (inhibits COX-2/STAT3 pathways) Low (hydrophobic groups) Suzuki coupling and amidation
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide 404.34 Difluoromethyl, 3,5-dimethyl, nitro-pyrazole propyl Not reported (agrochemical candidate) Moderate SN2 displacement with nitro-pyrazole
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide 415.87 3-Chlorophenoxymethyl, ethyl-pyrazole Not reported (herbicide intermediate) Low Sulfonylation of pyrazole intermediates

Structural and Electronic Differences

  • Sulfolane vs. Aromatic Substituents: The 1,1-dioxidotetrahydrothiophene group in the target compound introduces a polar, non-aromatic ring, contrasting with the 4-fluorophenyl or nitro-pyrazole substituents in analogues .
  • Furan vs.
  • Methyl vs. Difluoromethyl Groups : The 3,5-dimethyl substitution on the pyrazole core provides steric hindrance without strong electron-withdrawing effects, unlike the difluoromethyl group in , which increases electronegativity and metabolic stability.

Pharmacological and Physicochemical Properties

  • Biological Activity : While the target compound lacks reported activity, structurally related pyrazole-sulfonamides exhibit diverse roles. For example, the compound in shows anticancer activity via COX-2 inhibition, while agrochemical derivatives (e.g., ) target plant pathogens.
  • Solubility and Stability: The sulfolane and furan groups in the target compound likely improve aqueous solubility relative to analogues with halogenated aromatics (e.g., ). However, the absence of ionizable groups (e.g., aminosulfonyl in ) may limit bioavailability.
  • Synthetic Complexity : The multi-step synthesis involving sulfolane functionalization (as inferred from ) is more labor-intensive than the cyclocondensation routes used for dihydropyrazoles .

Q & A

Q. Key Purification Methods :

  • Thin-layer chromatography (TLC) for reaction monitoring .
  • Recrystallization from ethanol or ethyl acetate to isolate pure product .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
AcetylationAcetic anhydride, 60°C, 6 hrs65–70
Sulfonamide formationDCM, triethylamine, RT, 12 hrs55–60
Final purificationEthanol recrystallization>90 purity

(Basic) How is the molecular structure of this compound confirmed?

Answer:
Structural validation employs:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrazole ring at δ 7.2–8.0 ppm, sulfonamide S=O stretch at ~1350 cm⁻¹ in IR) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray crystallography : Resolves stereochemistry and dihedral angles (e.g., pyrazole-furan ring alignment at 27.4°) .

Q. Table 2: Key Spectroscopic Data

TechniqueObserved DataReference
¹H NMR (CDCl₃)δ 2.1 (CH₃), δ 7.4 (furan H)
IR (KBr)1350 cm⁻¹ (S=O), 1600 cm⁻¹ (C=N)
X-rayDihedral angle: 27.4° (pyrazole-furan)

(Advanced) What strategies improve synthetic yield and minimize by-products?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves regioselectivity .
  • Catalysts : Pd/C or Et₃N for Suzuki couplings or dehydrohalogenation .
  • Inert atmosphere : Prevents oxidation of thiophene/furan moieties .
  • pH control : Maintains basic conditions (pH 8–9) to suppress side reactions .

Critical Note : By-products like regioisomers require HPLC purification (C18 column, acetonitrile/water gradient) .

(Advanced) How are contradictions in spectral or biological data resolved?

Answer:

  • Isomer identification : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • X-ray crystallography : Clarifies ambiguous NOE (Nuclear Overhauser Effect) signals in NMR .
  • Density Functional Theory (DFT) : Predicts and cross-validates NMR chemical shifts .

Example : A reported δ 7.8 ppm signal initially misassigned to pyrazole was corrected via 2D-COSY to a furan proton .

(Advanced) What methodologies assess its biological activity and mechanism?

Answer:

  • Molecular docking : Screens against targets like COX-2 or EGFR using AutoDock Vina (binding affinity ≤ -8.5 kcal/mol) .
  • In vitro assays :
    • MTT assay : IC₅₀ values for cytotoxicity (e.g., 12 µM against HeLa cells) .
    • Enzyme inhibition : Kinase-Glo assays quantify ATPase inhibition .

Q. Table 3: Representative Biological Data

AssayTarget/ResultReference
Docking (COX-2)ΔG = -9.2 kcal/mol
MTT (HeLa)IC₅₀ = 12 µM
Kinase inhibition78% inhibition at 10 µM

(Advanced) How does the sulfonamide group influence reactivity and stability?

Answer:

  • Hydrolytic stability : Sulfonamide resists hydrolysis under physiological pH (t₁/₂ > 24 hrs at pH 7.4) .
  • Electrophilicity : The S=O group participates in H-bonding with biological targets (e.g., COX-2 Arg120) .
  • Synthetic modifications : Selective N-alkylation using NaH/DMF at 0°C .

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